2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolo-triazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazolo-triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and cyanuric chloride.
Introduction of Ethylamino Groups: Ethylamine is reacted with the triazolo-triazine core to introduce the ethylamino groups at the 5 and 7 positions.
Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiols or disulfides.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyphenylacetic acid or its derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolo-triazine core or the acetamide group, potentially leading to ring opening or amine formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazolo-triazine derivatives
Substitution: Functionalized triazolo-triazine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its stable triazolo-triazine core makes it an excellent candidate for various organic transformations.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its unique structure. It could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The triazolo-triazine core can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N,N-diphenylacetamide
- 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to the presence of the 2-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C17H22N8O2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H22N8O2S/c1-4-18-14-21-15(19-5-2)25-16(22-14)23-24-17(25)28-10-13(26)20-11-8-6-7-9-12(11)27-3/h6-9H,4-5,10H2,1-3H3,(H,20,26)(H2,18,19,21,22,23) |
InChI Key |
LDHDHGJQNNUDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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